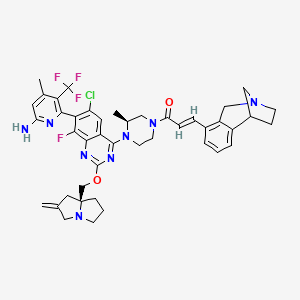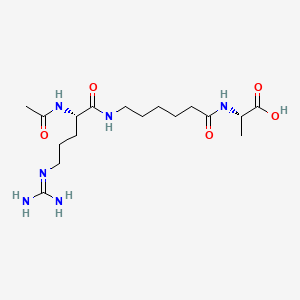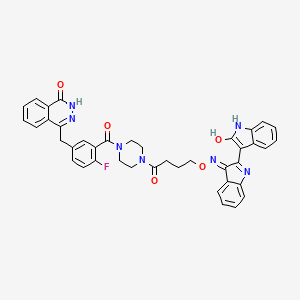
Egfr-IN-109
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-109 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting both the wild-type and the T790M mutant forms of EGFR, which are often implicated in various cancers, particularly non-small cell lung cancer . The inhibition of EGFR is crucial as it plays a pivotal role in the regulation of cell growth, proliferation, and survival.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Egfr-IN-109 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Egfr-IN-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon and reaction conditions like elevated temperatures and pressures are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Egfr-IN-109 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and related chemical reactions.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
Egfr-IN-109 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to the arrest of cancer cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Egfr-IN-109 is unique in its ability to inhibit both the wild-type and T790M mutant forms of EGFR with high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different efficacy and resistance profiles.
Gefitinib: Similar to erlotinib, but with distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: Specifically designed to target the T790M mutation with high selectivity
This compound stands out due to its balanced efficacy against both wild-type and mutant forms of EGFR, making it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C12H16N4OS |
|---|---|
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17) |
Clé InChI |
BTDORBMZFOWMQU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)










![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
